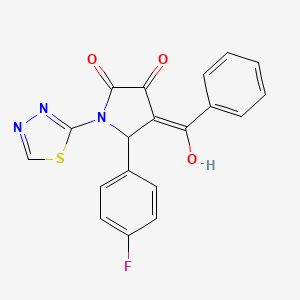

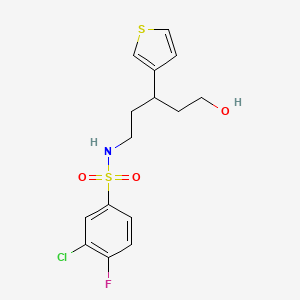

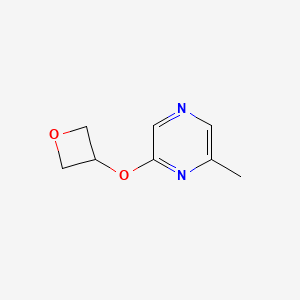

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a pyrazole-sulfonamide derivative . Pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .Applications De Recherche Scientifique

Molecular Organization and Spectroscopic Studies

The compound's integration into dipalmitoylphosphatidylcholine bilayers has been explored, demonstrating its influence on the molecular organization and phase transition in lipid systems. Spectroscopic studies reveal that the compound's interaction with lipid molecules can vary based on the alkyl substituent length, affecting the membrane's polar region to a significant extent. These findings suggest potential applications in understanding and manipulating membrane dynamics and interactions at a molecular level (Kluczyk et al., 2016).

Novel Synthesis Methods

Research into the compound's synthesis has led to the development of new methods, enhancing the efficiency and range of synthetic pathways for related chemical structures. This includes the gas-phase pyrolysis in heterocyclic synthesis, offering a novel approach to creating substituted aminoazoles. Such methodologies could open up new avenues for the synthesis of heterocyclic compounds, contributing to advances in medicinal chemistry and drug discovery processes (Al-Awadi & Elnagdi, 1997).

Antibacterial and Antiproliferative Properties

Explorations into the antibacterial activities of fluorine-containing derivatives highlight the compound's potential as a pharmacophore for developing new biologically active molecules. Studies indicate promising antibacterial activities, suggesting a role in creating novel antibacterial agents (Holla, Bhat, & Shetty, 2003). Moreover, derivatives have shown significant antiproliferative activities against cancer cell lines, underscoring the potential for these compounds in cancer therapy development (Mert et al., 2014).

Electrochemical and Photophysical Properties

The investigation of benzotriazole and benzothiadiazole-containing copolymers, related to the compound, reveals insights into their electrochemical and photophysical properties. This research is pivotal for developing new materials for electronic and optoelectronic applications, including solar cells and electrochromic devices (Karakus et al., 2012).

Functional Polymer Development

The compound's derivatives have been utilized in creating functional polymers through thiol-ene coupling, showcasing the versatility of these chemical structures in material science. This method facilitates the addition of various functional groups to polymers, offering a broad spectrum of applications in polymer chemistry and material engineering (David & Kornfield, 2008).

Mécanisme D'action

While the exact mechanism of action for this compound isn’t specified, it’s worth noting that many structurally novel sulfonamide derivatives have been reported to show significant antitumor activity . Also, pyrazole-containing compounds have received considerable attention owing to their diverse chemotherapeutic potentials .

Propriétés

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O3S/c20-13-8-6-11(7-9-13)15-14(16(24)12-4-2-1-3-5-12)17(25)18(26)23(15)19-22-21-10-27-19/h1-10,15,24H/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSRPJLLMVLTNA-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2699208.png)

![N,N-dimethyl-2-[3-(6-methyl-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]ethanamine](/img/structure/B2699216.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2699219.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)